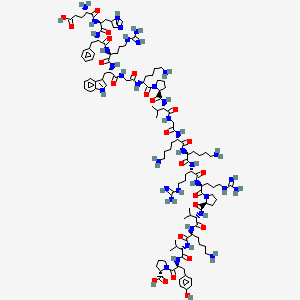
Acth (5-24)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acth (5-24) is a synthetic peptide that corresponds to a fragment of the adrenocorticotropic hormone (ACTH). This peptide is involved in the regulation of the adrenal cortex and plays a crucial role in the stress response by stimulating the production of cortisol. It is used in various scientific research applications, particularly in studies related to endocrinology and stress physiology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acth (5-24) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Elongation: Subsequent amino acids are added one by one through coupling reactions.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of Acth (5-24) involves large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, often involving rigorous purification steps such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Acth (5-24) can undergo various chemical reactions, including:
Oxidation: This reaction can affect the methionine residues in the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Amino acid derivatives with protecting groups.
Major Products
The major products formed from these reactions include oxidized, reduced, or substituted analogs of Acth (5-24), each with distinct biochemical properties.
科学研究应用
Acth (5-24) is widely used in scientific research, including:
Endocrinology: Studying the regulation of cortisol production and adrenal function.
Neuroscience: Investigating the role of ACTH fragments in stress response and behavior.
Pharmacology: Developing and testing new drugs that target the adrenal cortex.
Biotechnology: Producing synthetic peptides for therapeutic and diagnostic purposes.
作用机制
Acth (5-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the production and release of cortisol. The peptide’s activity is mediated through specific molecular interactions with MC2R and downstream signaling molecules.
相似化合物的比较
Similar Compounds
Corticotropin-Releasing Hormone (CRH): A peptide hormone involved in the stress response.
Adrenocorticotropic Hormone (ACTH): The full-length hormone from which Acth (5-24) is derived.
α-Melanocyte-Stimulating Hormone (α-MSH): Another peptide that binds to melanocortin receptors.
Uniqueness
Acth (5-24) is unique in its ability to selectively stimulate cortisol production without the full spectrum of effects associated with the entire ACTH molecule. This specificity makes it a valuable tool in research focused on adrenal function and stress physiology.
属性
CAS 编号 |
39603-68-4 |
|---|---|
分子式 |
C116H182N36O24 |
分子量 |
2464.9 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C116H182N36O24/c1-65(2)93(148-105(167)87-37-23-53-150(87)110(172)81(33-15-19-49-120)137-91(155)62-133-97(159)84(58-70-60-132-75-29-11-10-28-73(70)75)145-101(163)80(35-21-51-130-115(124)125)140-103(165)83(56-68-26-8-7-9-27-68)144-104(166)85(59-71-61-128-64-135-71)143-96(158)74(121)44-45-92(156)157)107(169)134-63-90(154)136-76(30-12-16-46-117)98(160)138-77(31-13-17-47-118)99(161)139-79(34-20-50-129-114(122)123)100(162)142-82(36-22-52-131-116(126)127)111(173)151-54-24-38-88(151)106(168)149-95(67(5)6)108(170)141-78(32-14-18-48-119)102(164)147-94(66(3)4)109(171)146-86(57-69-40-42-72(153)43-41-69)112(174)152-55-25-39-89(152)113(175)176/h7-11,26-29,40-43,60-61,64-67,74,76-89,93-95,132,153H,12-25,30-39,44-59,62-63,117-121H2,1-6H3,(H,128,135)(H,133,159)(H,134,169)(H,136,154)(H,137,155)(H,138,160)(H,139,161)(H,140,165)(H,141,170)(H,142,162)(H,143,158)(H,144,166)(H,145,163)(H,146,171)(H,147,164)(H,148,167)(H,149,168)(H,156,157)(H,175,176)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1 |
InChI 键 |
ZWGWBBLVTYACSI-GRUOQAKFSA-N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
手性 SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)N |
规范 SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N |
Key on ui other cas no. |
39603-68-4 |
序列 |
EHFRWGKPVGKKRRPVKVYP |
同义词 |
5-24 ACTH ACTH (5-24) ACTH (5-24), hexahydrochloride ACTH(5-24) corticotropin-(5-24)-peptide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















